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Compound of Interest

Compound Name: 5-(Furan-3-yl)pyrimidine

Cat. No.: B15053580

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-
(Furan-3-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and
materials science. The following sections detail the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these
analyses. This document is intended for researchers, scientists, and professionals in the field of
drug development.

Molecular Structure

Chemical Formula: CsHeN20 Molecular Weight: 146.15 g/mol Structure:

Spectroscopic Data

The spectroscopic data for 5-(Furan-3-yl)pyrimidine is summarized in the following tables.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15053580?utm_src=pdf-interest
https://www.benchchem.com/product/b15053580?utm_src=pdf-body
https://www.benchchem.com/product/b15053580?utm_src=pdf-body
https://www.benchchem.com/product/b15053580?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15053580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.

. . Coupling
Chemical Shift o ] )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

9.12 s - 1H H2 (Pyrimidine)
H4, H6

8.85 S - 2H .
(Pyrimidine)

7.84 dd 1.5,0.9 1H H2' (Furan)

7.57 t 1.7 1H H5' (Furan)

6.73 dd 19,09 1H H4' (Furan)

Solvent: CDCls,
Frequency: 400
MHz[1]

The 8C NMR spectrum identifies the different carbon environments within the molecule.

Chemical Shift (d) ppm Assignment
157.2 C4, C6 (Pyrimidine)
153.7 C2 (Pyrimidine)
144.7 C5' (Furan)

139.5 C2' (Furan)

126.7 C5 (Pyrimidine)
120.0 C3' (Furan)

108.1 C4' (Furan)

Solvent: CDCls, Frequency: 125 MHz[1]
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Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their
characteristic vibrational frequencies.

Wavenumber (cm—?) Intensity Assignment
3136, 3112 Medium C-H stretching (aromatic)
3041 Medium C-H stretching (aromatic)

C=C and C=N stretching

1607, 1575, 1549, 1513 Strong (aromatic rings)

1438, 1414 Medium C-H in-plane bending
1187, 1159, 1091, 1061 Strong C-O-C stretching (furan)
871, 790, 732 Strong C-H out-of-plane bending

Sample state: Film[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule,
confirming its elemental composition.

lon Calculated mi/z Found m/z

[M+H]*+ 147.0553 147.0547

lonization method: ESI

(Electrospray lonization)[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 5-
(Furan-3-yl)pyrimidine.

NMR Spectroscopy
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Sample Preparation: A sample of 5-(Furan-3-yl)pyrimidine (typically 5-10 mg) is dissolved in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIsz) containing a small amount of
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 400 MHz for protons and 125 MHz for carbon, respectively.[1] Standard pulse
sequences are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY,
HSQC) experiments to aid in structural elucidation.

IR Spectroscopy

Sample Preparation: A small amount of the solid 5-(Furan-3-yl)pyrimidine is dissolved in a
volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a salt plate (e.g.,
NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR)
spectrometer. The spectrum is typically scanned over the range of 4000-400 cm~1. A
background spectrum of the clean salt plate is recorded and subtracted from the sample
spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of 5-(Furan-3-yl)pyrimidine is prepared in a suitable
solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic
acid to promote protonation for ESI.

Data Acquisition: High-resolution mass spectra are obtained using an electrospray ionization
(ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap).[1] The
instrument is calibrated prior to analysis to ensure high mass accuracy.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-(Furan-3-yl)pyrimidine.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-(Furan-3-yl)pyrimidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15053580#spectroscopic-analysis-of-5-furan-3-yl-
pyrimidine-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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